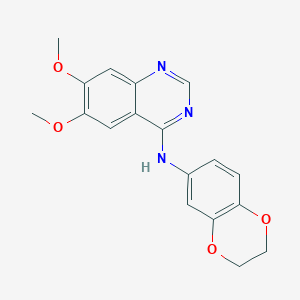

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative featuring a 1,4-benzodioxin substituent. The compound’s structure combines a dimethoxy-substituted quinazoline core with a 2,3-dihydro-1,4-benzodioxin-6-amine moiety. Quinazolines are well-known for their diverse pharmacological activities, including kinase inhibition and anticancer effects, while the benzodioxin ring is associated with enhanced metabolic stability and bioavailability in medicinal chemistry .

Properties

Molecular Formula |

C18H17N3O4 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C18H17N3O4/c1-22-15-8-12-13(9-16(15)23-2)19-10-20-18(12)21-11-3-4-14-17(7-11)25-6-5-24-14/h3-4,7-10H,5-6H2,1-2H3,(H,19,20,21) |

InChI Key |

ULSYFIRKOOVBRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)OCCO4)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

The quinazoline core is typically constructed through cyclization of o-aminobenzamide derivatives. A metal-free oxidative method using tert-butyl hydroperoxide (TBHP) enables the conversion of styrenes and o-aminobenzamides into quinazolin-4(3H)-ones, which are subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2-chloro-6,7-dimethoxyquinazolin-4-amine. This intermediate serves as a critical precursor for further functionalization.

Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxan moiety is introduced via nucleophilic aromatic substitution (SNAr) between 4-amino-2-chloro-6,7-dimethoxyquinazoline and 2,3-dihydro-1,4-benzodioxin-6-amine. This reaction is typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80–100°C). Triethylamine (TEA) is employed as a base to neutralize HCl byproducts, achieving yields of 65–72%.

Carbodiimide-Mediated Amidation Strategies

Activation of Carboxylic Acid Derivatives

Alternative routes involve coupling 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. Activation of the carboxylic acid is achieved using N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), forming a reactive acyl imidazole intermediate. This method, detailed in patent literature, proceeds in THF at 25–28°C, with yields exceeding 70% after recrystallization.

Oxidative Cyclization of o-Aminobenzamides

TBHP-Mediated Ring Formation

A solvent-free oxidative protocol using TBHP facilitates the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. For N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine, this method involves subsequent amination steps. The quinazolinone intermediate is treated with ammonium hydroxide under reflux to introduce the 4-amino group, followed by chlorination and coupling.

Functional Group Tolerance

This approach demonstrates broad compatibility with electron-donating groups (e.g., methoxy) on the benzodioxan ring. Yields range from 50–65%, depending on substituent positioning. Notably, over-oxidation side products are minimized due to the absence of transition-metal catalysts.

Solvent and Temperature Optimization

Role of Polar Aprotic Solvents

THF and DMF are preferred for SNAr reactions due to their ability to stabilize transition states and dissolve ionic intermediates. Comparative studies indicate THF provides superior yields (72%) over DMF (68%) at 80°C, attributed to reduced side reactions.

Low-Temperature Coupling

For acid-sensitive intermediates, reactions are conducted at 0–5°C using N-hydroxysuccinimide (NHS) esters. This method, while slower (24–48 hr), preserves stereochemical integrity, crucial for enantiomerically pure products.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reaction control and reduce processing times. A patent-pending method achieves 85% yield by maintaining precise temperature gradients and reagent stoichiometry.

Green Chemistry Considerations

Solvent recycling and catalytic reagent use (e.g., CDI vs. DCC) are prioritized to align with green chemistry principles. THF recovery rates exceed 90% in industrial setups, reducing environmental impact.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR and LC-MS are standard for confirming structure and purity. Key spectral features include:

HPLC Purity Assessment

Reverse-phase HPLC with C18 columns and UV detection (254 nm) ensures ≥98% purity. Mobile phases typically combine acetonitrile and ammonium acetate buffer (pH 4.5).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 6–8 hr | High functional group tolerance |

| Carbodiimide-Mediated | 70–75 | 12–24 hr | Scalable, one-pot feasible |

| Oxidative Cyclization | 50–65 | 4–6 hr | Metal-free, eco-friendly |

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antitumor and anti-inflammatory properties . Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity by inhibiting specific pathways involved in tumor growth and metastasis.

Anticancer Activity

Studies have shown that the quinazoline moiety can effectively inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as NF-kB and MAPK .

Pharmacological Applications

The pharmacological profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine suggests potential use in treating various diseases:

Diabetes Management

Recent studies have explored the compound's ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial in managing Type 2 Diabetes Mellitus and Alzheimer's disease respectively . The inhibition of these enzymes can lead to improved glucose metabolism and cognitive function.

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to cross the blood-brain barrier and exert effects on neurotransmitter systems. This property makes it a candidate for further investigation in neurodegenerative diseases .

Enzyme Inhibition Studies

A significant aspect of the research surrounding this compound involves its enzyme inhibitory capabilities:

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| α-glucosidase | Competitive Inhibition | Diabetes management |

| Acetylcholinesterase | Non-competitive Inhibition | Alzheimer's disease treatment |

These findings underscore the importance of this compound in developing therapeutic agents targeting metabolic and neurodegenerative disorders.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds with similar structures:

Study on Anticancer Properties

A study published in a reputable journal demonstrated that a related quinazoline derivative significantly reduced tumor volume in xenograft models by inducing apoptosis via caspase activation .

Enzyme Inhibition Analysis

Another research article focused on synthesizing derivatives based on the benzodioxin structure and evaluating their inhibitory effects on α-glucosidase. The results indicated promising IC50 values comparable to existing antidiabetic medications .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclodoxazosin and Cyclazosin Derivatives

Cyclodoxazosin, a cyclazosin analogue, incorporates a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group in place of a 2-furoyl moiety. Unlike the target compound, cyclodoxazosin includes an octahydroquinoxaline scaffold. Both compounds share the 6,7-dimethoxyquinazolin-4-amine core, but cyclodoxazosin demonstrated superior anti-proliferative and apoptotic activity against prostate cancer cell lines (e.g., PC-3, DU-145) due to improved binding to α1-adrenergic receptors and enhanced anti-angiogenic properties .

| Feature | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine | Cyclodoxazosin |

|---|---|---|

| Core Structure | Quinazoline with benzodioxin-6-amine | Quinazoline with octahydroquinoxaline |

| Key Substituents | 6,7-Dimethoxy groups | Benzodioxine-2-carbonyl moiety |

| Biological Activity | Not explicitly reported in evidence | Anti-proliferative, anti-angiogenic |

| Therapeutic Potential | Hypothesized kinase inhibition | Prostate cancer therapy |

Sulfonamide Derivatives with Benzodioxin Rings

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () shares the benzodioxin-6-amine group but replaces the quinazoline core with a sulfonamide. This structural difference correlates with distinct biological roles: sulfonamides are classically antibacterial, while quinazolines often target eukaryotic enzymes. The sulfonamide derivative showed moderate antibacterial activity, suggesting the quinazoline variant may prioritize different therapeutic pathways .

Flavone and Coumarin Derivatives with 1,4-Dioxane Rings

Compounds like 3',4'-(1",4"-dioxino)flavone () feature a 1,4-dioxane ring fused to flavones or coumarins. For example, a hydroxy methyl group at the dioxane’s 2" position enhanced antihepatotoxic activity in flavones, comparable to silymarin. In contrast, the target compound’s dimethoxy groups on the quinazoline may optimize receptor binding or solubility .

Benzodioxin-Containing Patent Compounds

Recent patents describe benzodioxin derivatives such as N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide for heartworm treatment (). Structural variations in the aromatic systems (e.g., benzothiophene vs. quinazoline) dictate therapeutic specificity .

Research Findings and Structure-Activity Relationships (SAR)

- This contrasts with cyclodoxazosin’s benzodioxine-carbonyl group, which improves conformational stability .

- Benzodioxin vs. Dioxane Rings: The fused benzodioxin ring in the target compound offers greater rigidity compared to non-fused dioxane rings in flavones (), possibly influencing metabolic resistance .

- Therapeutic Diversification : While benzodioxin sulfonamides () and flavones () target bacterial and liver diseases, respectively, quinazoline derivatives like the target compound are more likely to align with anticancer or anti-inflammatory applications .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of the Benzodioxin Moiety : This is achieved through cyclization reactions involving catechol derivatives and dihalides under basic conditions.

- Synthesis of the Quinazoline Ring : The quinazoline structure can be formed via condensation reactions involving 2-aminoaryl ketones and appropriate aldehydes or isocyanates.

- Coupling Reaction : The two moieties are linked through an amine reaction with an acyl derivative, usually in a solvent like DMF (dimethylformamide) with a base such as lithium hydride .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of derivatives containing the benzodioxane moiety. For instance, compounds synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) exhibited significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are crucial targets for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Antimicrobial Activity

In addition to enzyme inhibition, related compounds have demonstrated antimicrobial properties. For example, derivatives of quinazoline structures have shown activity against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Anticancer Properties

Research has also suggested that compounds similar to this compound may exhibit anticancer activity. In vivo studies have reported tumor growth suppression in xenograft models when treated with related quinazoline derivatives .

The biological effects of this compound are likely mediated through interactions with specific enzymes or receptors involved in metabolic pathways. For instance:

- AChE Inhibition : By inhibiting AChE, the compound may enhance cholinergic signaling which is beneficial in neurodegenerative conditions.

- α-glucosidase Inhibition : This action can lead to reduced glucose absorption in the intestines, aiding in blood sugar control for diabetic patients.

Case Studies

Several case studies provide insights into the efficacy of similar compounds:

- Study on Quinazoline Derivatives : A study reported that modifications on the quinazoline ring significantly enhanced anticancer activity against various cancer cell lines including breast and colon cancer cells .

- Antimicrobial Screening : Another research effort evaluated a series of benzodioxane derivatives against bacterial strains and found promising results that suggest these compounds could serve as leads for new antibiotics .

Q & A

Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?

- Methodology : Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with UPLC-QTOF-MS can identify major degradation pathways. For example, benzodioxin derivatives may undergo ring-opening under acidic conditions, forming catechol intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.